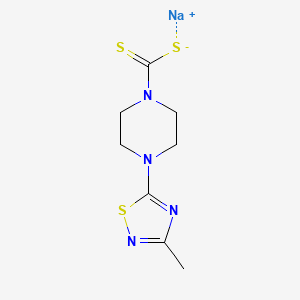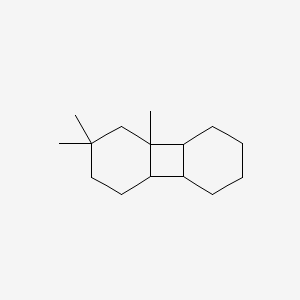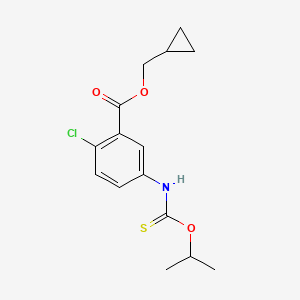
Benzylbis(2-ethylhexyl)methylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylbis(2-ethylhexyl)methylammonium bromide is a quaternary ammonium compound with the chemical formula C24H44BrN. It is known for its surfactant properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylbis(2-ethylhexyl)methylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of benzyl chloride with bis(2-ethylhexyl)methylamine in the presence of a bromide source, such as sodium bromide, under controlled conditions. The reaction typically occurs in an organic solvent like toluene or chloroform, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzylbis(2-ethylhexyl)methylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are typically the substituted ammonium compounds.
Scientific Research Applications
Benzylbis(2-ethylhexyl)methylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is used in cell biology for membrane studies due to its surfactant properties.
Industry: It is used in the formulation of cleaning agents, disinfectants, and emulsifiers
Mechanism of Action
The mechanism of action of benzylbis(2-ethylhexyl)methylammonium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Cetyltrimethylammonium Bromide: Known for its use in DNA extraction and as a surfactant in various formulations.
Uniqueness
Benzylbis(2-ethylhexyl)methylammonium bromide is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant activity and membrane disruption .
Properties
CAS No. |
94277-43-7 |
|---|---|
Molecular Formula |
C24H44BrN |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
benzyl-bis(2-ethylhexyl)-methylazanium;bromide |
InChI |
InChI=1S/C24H44N.BrH/c1-6-10-15-22(8-3)19-25(5,20-23(9-4)16-11-7-2)21-24-17-13-12-14-18-24;/h12-14,17-18,22-23H,6-11,15-16,19-21H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
ZZYDXWLLCKSOSN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C[N+](C)(CC1=CC=CC=C1)CC(CC)CCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




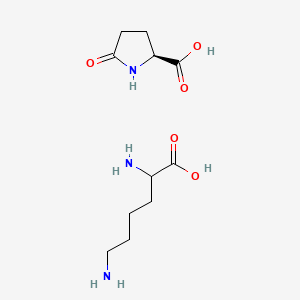
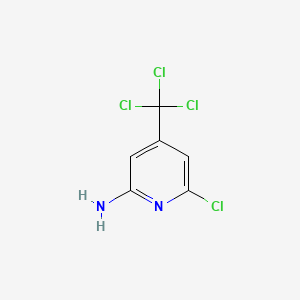
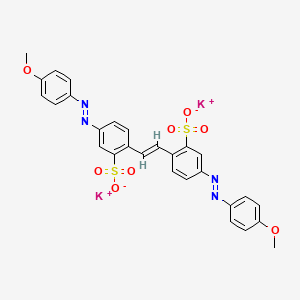
![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)


![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)

